molecular formula C20H32N2O2 B11116861 N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide

N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide

Cat. No.: B11116861
M. Wt: 332.5 g/mol
InChI Key: NHNPTLJHKOUEIR-HEHNFIMWSA-N
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Description

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents. This particular compound features a pentyloxyphenyl group and an octanehydrazide moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide typically involves the condensation reaction between 2-(pentyloxy)benzaldehyde and octanehydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(pentyloxy)benzaldehyde and octanehydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may influence various biochemical pathways. Additionally, its hydrazone group can participate in redox reactions, affecting cellular processes and potentially leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-2-thiophenecarbohydrazide
  • N’-[(E)-[5-methoxy-2-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide
  • (E)-N-{[2-(pentyloxy)phenyl]methylidene}hydroxylamine

Uniqueness

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific combination of a pentyloxyphenyl group and an octanehydrazide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[(E)-(2-pentoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C20H32N2O2/c1-3-5-7-8-9-15-20(23)22-21-17-18-13-10-11-14-19(18)24-16-12-6-4-2/h10-11,13-14,17H,3-9,12,15-16H2,1-2H3,(H,22,23)/b21-17+

InChI Key

NHNPTLJHKOUEIR-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCCCCC

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1OCCCCC

Origin of Product

United States

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